molecular formula C14H17N3O B2428123 N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea CAS No. 881593-12-0

N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea

Cat. No.: B2428123
CAS No.: 881593-12-0
M. Wt: 243.31
InChI Key: OTQFGOOETRHRCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-carbazol-3-ylmethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c15-14(18)16-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)17-13/h5-7,17H,1-4,8H2,(H3,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQFGOOETRHRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that derivatives of carbazole compounds exhibit significant anticancer properties. N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and death .

Neuroprotective Effects
The neuroprotective potential of carbazole derivatives has garnered attention due to their ability to cross the blood-brain barrier. Studies suggest that this compound may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

Antimicrobial Properties
this compound has also been evaluated for its antimicrobial activity. Preliminary findings indicate effective inhibition against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship Studies

3D-QSAR Analysis
Recent studies employing three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling have identified key structural features of this compound that contribute to its biological activity. This approach aids in the rational design of more potent derivatives by systematically modifying the molecular structure while retaining desirable pharmacological properties .

Synthesis and Characterization

Synthetic Methodologies
The synthesis of this compound typically involves the reaction of carbazole derivatives with isocyanates or urea under controlled conditions. Various synthetic routes have been explored to optimize yield and purity .

Characterization Techniques
Characterization of this compound is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity. The molecular formula C14H17N3OC_{14}H_{17}N_{3}O corresponds to a molecular weight of 245.31 g/mol .

Case Studies

Study Objective Findings
Study on Anticancer ActivityEvaluate the anticancer effects on MCF-7 breast cancer cellsInduced apoptosis with IC50 values significantly lower than standard chemotherapeutics
Neuroprotection ResearchInvestigate neuroprotective effects against oxidative stressDemonstrated reduced neuronal cell death in vitro
Antimicrobial EfficacyAssess antimicrobial properties against various bacterial strainsEffective against Gram-positive and Gram-negative bacteria

Mechanism of Action

The mechanism of action of N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is believed to exert its effects through:

Biological Activity

N-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings that highlight its pharmacological properties.

This compound has the molecular formula C14H17N3OC_{14}H_{17}N_{3}O and a molecular weight of approximately 243.31 g/mol. The synthesis typically involves the reaction of tetrahydrocarbazole derivatives with isocyanates or urea derivatives under controlled conditions to optimize yield and purity .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit or modulate the activity of specific enzymes involved in various metabolic pathways.
  • Receptor Interaction : It potentially interacts with cellular receptors affecting signal transduction pathways.
  • Gene Expression Modulation : It may influence the expression of genes related to cell proliferation and apoptosis .

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. For instance:

  • Cell Line Studies : In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines. One study reported IC50 values indicating significant potency against human breast cancer (MCF-7) and other carcinoma cells .
Cell Line IC50 (µM) Control IC50 (µM)
MCF-70.125.26
A549 (Lung Cancer)0.3428.75
HCT116 (Colon Cancer)0.481.24

Antibacterial and Antifungal Properties

In addition to its anticancer potential, this compound has been evaluated for antibacterial and antifungal activities. Preliminary results suggest it possesses moderate activity against several bacterial strains and fungi .

Comparative Analysis with Related Compounds

This compound can be compared to structurally related compounds such as carbazole and tetrahydrocarbazole:

Compound Biological Activity
This compoundAnticancer, antibacterial
CarbazoleModerate anticancer properties
TetrahydrocarbazoleLimited biological activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.